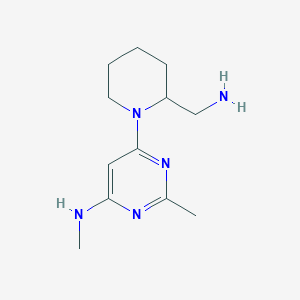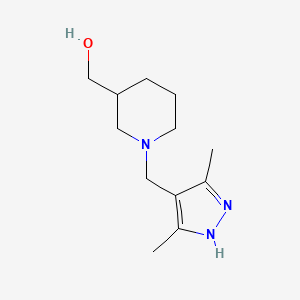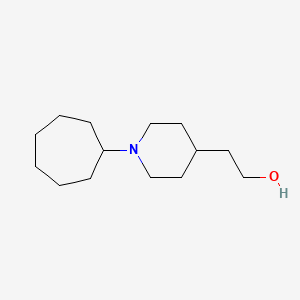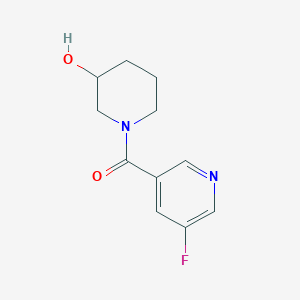
6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine” is not available in the current resources.
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
One study demonstrates the microwave-assisted synthesis of compounds containing the piperidine moiety, which includes pyrimidine imines and thiazolidinones. These compounds have been evaluated for their antibacterial activities, showcasing the potential of piperidine derivatives in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Transdermal Permeation Enhancers
Another application involves the synthesis of esters and amides of hexanoic acid substituted with tertiary amino groups, including the piperidine variant. These compounds have been tested for their efficacy as transdermal permeation enhancers, highlighting their significance in enhancing the delivery of drugs through the skin (Farsa, Doležal, & Hrabálek, 2010).
Antifungal Agents
The synthesis and evaluation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds have been explored for their antifungal effects against significant types of fungi. This research suggests the potential of these derivatives in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antipsychotic Potential
Derivatives incorporating the piperidine structure have been synthesized and evaluated for their affinity towards dopamine and serotonin receptors. Their potential as antipsychotic agents has been assessed through in vitro and in vivo assays, offering insights into the development of new antipsychotic medications (Raviña et al., 2000).
Synthesis of Polyamides Containing Uracil and Adenine
Research has also delved into the synthesis of polyamides containing uracil and adenine through reactions involving piperidine. These polyamides show potential applications in materials science, particularly in the development of polymers with specific biological functionalities (Hattori & Kinoshita, 1979).
Safety and Hazards
Direcciones Futuras
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine”, is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
6-(2-(aminomethyl)piperidin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These interactions can affect the overall metabolic profile of the compound and its efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
6-[2-(aminomethyl)piperidin-1-yl]-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-9-15-11(14-2)7-12(16-9)17-6-4-3-5-10(17)8-13/h7,10H,3-6,8,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULJMIFYDHWSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCC2CN)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
amine](/img/structure/B1475562.png)

![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)



![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)




![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)
